2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c1-23-11-3-2-4-12-13(11)17-15(24-12)18-14(20)9-7-8(19(21)22)5-6-10(9)16/h2-7H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USARMQWETDPAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
tuberculosis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
Benzothiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity.
Action Environment
The solubility of thiazole in various solvents could potentially influence its action and stability in different environments.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
The effects of 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide on various types of cells and cellular processes are not well-documented. Benzothiazole derivatives have been reported to have inhibitory effects against M. tuberculosis
Biological Activity
2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzamide structure with substituents that may enhance its interaction with biological targets, making it a candidate for further research into its therapeutic applications.
Chemical Structure
The chemical structure of 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide can be represented as follows:
This structure includes:
- A chlorine atom at the 2-position.
- A methylthio group at the 4-position of the benzo[d]thiazole ring.
- A nitro group at the 5-position of the benzamide moiety.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the benzo[d]thiazole core from 2-aminothiophenol and an aldehyde or ketone.
- Introduction of the methylthio group via methyl iodide in the presence of a base.
- Chlorination at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide exhibit significant antimicrobial activity. For instance, derivatives containing benzothiazole moieties have shown effectiveness against various bacterial strains, including resistant ones .
Anticancer Activity
Studies have demonstrated that benzothiazole derivatives possess anticancer properties. In vitro assays reveal that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential as chemotherapeutic agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For example, certain benzothiazole derivatives have shown promising results as inhibitors of kinases involved in cancer progression, indicating a potential role in targeted cancer therapies .
Study on Anticancer Effects
In a recent study, a series of benzothiazole derivatives were synthesized and tested for their anticancer activity. The results showed that compounds with similar structural features to 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development as anticancer agents .
Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of benzothiazole derivatives, including those similar to the target compound. The minimal inhibitory concentration (MIC) was determined for various bacterial strains, revealing that some derivatives had MIC values as low as 50 μg/mL, demonstrating significant antibacterial activity .
Data Summary Table
| Activity | Tested Compound | IC50/MIC Value | Target/Organism |
|---|---|---|---|
| Anticancer | Benzothiazole Derivative | Low micromolar | Various Cancer Cell Lines |
| Antimicrobial | Similar Benzothiazole Derivative | 50 μg/mL | Staphylococcus aureus, E. coli |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzamide Derivatives with Varying Aromatic Rings
2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP)
- Structural Differences : Replaces the benzothiazole ring with a substituted phenyl group (2-isopropyl-6-methylphenyl).
- Biological Activity : In a study evaluating RORγ-dependent gene expression, this compound showed only 1.2-fold induction of G6PC mRNA, significantly lower than its analog with a 2-chloro-3-methylphenyl substituent (2.1-fold induction) .
- Key Insight : The position and nature of substituents on the aromatic ring critically affect transcriptional activity.
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide
- Structural Differences : Features a thiazole ring instead of benzothiazole, with a methoxy-3-methylphenyl substituent.
Benzothiazole-Based Analogs
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-Chloro-2-Methoxybenzamide
- Structural Differences : Retains the benzothiazole ring but attaches it to a phenyl group via the amide nitrogen. The benzamide has a methoxy group instead of nitro.
- Biological Activity: Studied as an E6/p53 inhibitor in cervical cancer models, highlighting the importance of the benzothiazole-phenolic linkage in disrupting protein interactions .
N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]thiazol-2-yl)-2-Nitrobenzamide
Thiadiazole and Thiazole Derivatives
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
- Structural Differences : Replaces the benzamide with a thiadiazole ring and introduces a chlorobenzylidene group.
- Biological Activity: Known for insecticidal and fungicidal properties, emphasizing the versatility of thiadiazole derivatives in agrochemical applications .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Structural Differences : Uses a simple thiazole ring with chloro and difluorobenzamide groups.
Comparative Analysis Table
Research Findings and Implications
- Biological Activity : Antimicrobial and anticancer activities are highly substituent-dependent. For instance, triazole-methyl groups improve antimicrobial efficacy, whereas chloro-phenyl substitutions enhance transcriptional modulation .
- Synthetic Accessibility : Click chemistry (e.g., copper-catalyzed cycloaddition) enables efficient synthesis of triazole-containing analogs, while traditional methods remain prevalent for simpler derivatives .
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Nucleophilic Acyl Substitution via Acid Chloride Intermediates
The most widely documented method for synthesizing 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide involves a two-step nucleophilic acyl substitution process (Figure 1).
Step 1: Synthesis of 2-Chloro-5-Nitrobenzoyl Chloride
2-Chloro-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dimethylformamide (DMF) at 60–70°C for 4–6 hours. The reaction proceeds via the formation of a reactive mixed anhydride intermediate, ultimately yielding 2-chloro-5-nitrobenzoyl chloride with >90% conversion efficiency. Excess thionyl chloride is removed under reduced pressure to prevent side reactions.
Step 2: Coupling with 4-(Methylthio)benzo[d]thiazol-2-amine
The acid chloride intermediate is reacted with 4-(methylthio)benzo[d]thiazol-2-amine in tetrahydrofuran (THF) at 0–5°C under inert atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion. The product precipitates upon ice-water quenching and is purified via recrystallization from ethanol/water (3:1 v/v), achieving yields of 72–78%.
One-Pot Oxidative Cyclization Strategy
An alternative route employs a tandem cyclization-amidation sequence to construct the benzo[d]thiazole and amide moieties simultaneously (Table 1).
Table 1. Comparative Analysis of One-Pot Synthesis Conditions
| Parameter | Condition A | Condition B |
|---|---|---|
| Starting Material | 2-Amino-4-nitrothiophenol | 2-Chloro-5-nitrobenzamide |
| Oxidizing Agent | DMSO | H₂O₂ (30%) |
| Catalyst | CuI (5 mol%) | None |
| Temperature | 110°C | 80°C |
| Yield | 68% | 54% |
Key findings:
Critical Analysis of Methodologies
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction kinetics and purity:
- DMF vs. THF : While DMF enhances acyl chloride stability, it necessitates rigorous drying to prevent hydrolysis. THF offers better control over exothermic reactions but requires longer reaction times.
- Base Selection : Et₃N outperforms inorganic bases (e.g., K₂CO₃) in minimizing ester byproducts. However, polymer-supported bases like PS-BEMP show promise for continuous-flow applications.
Byproduct Formation and Mitigation
Common impurities include:
- Diacylamide Derivatives : Formed via over-reaction of the acid chloride (3–8% yield loss). Controlled stoichiometry (1:1.05 amine:acyl chloride) suppresses this side reaction.
- Oxidized Thioether Groups : The methylthio moiety (-SMe) undergoes partial oxidation to sulfone (-SO₂Me) under strong oxidizing conditions. This is mitigated by maintaining reaction temperatures below 80°C.
Advanced Characterization Techniques
Industrial-Scale Considerations
Flow Chemistry Approaches
Recent patents disclose continuous-flow systems that improve scalability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
